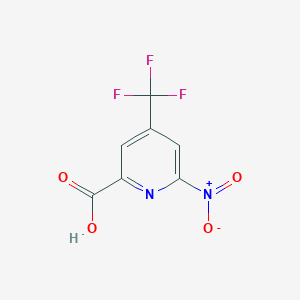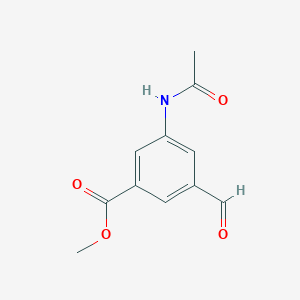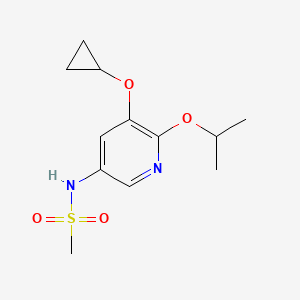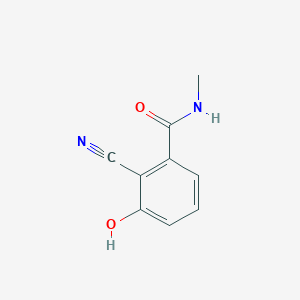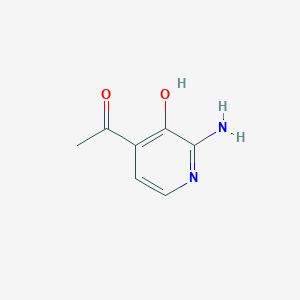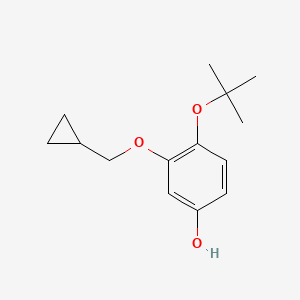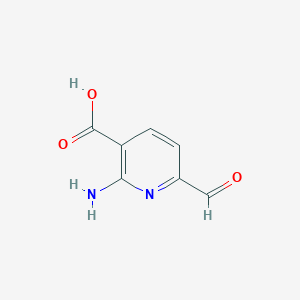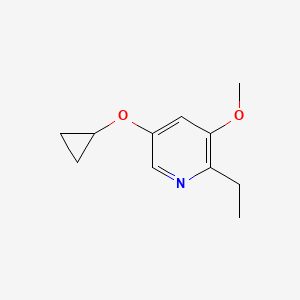
5-Cyclopropoxy-2-ethyl-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethyl-3-methoxypyridine: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and methoxy groups. It is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-3-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities and materials.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used in medicine, derivatives of this compound may have potential applications in drug discovery and development. Researchers explore its structure-activity relationships to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique structure makes it valuable for creating novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-3-methoxypyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of cyclopropoxy, ethyl, and methoxy groups can influence its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
5-Cyclopropyl-3-methoxypyridine: This compound has a similar structure but lacks the ethyl group present in 5-Cyclopropoxy-2-ethyl-3-methoxypyridine.
5-Cyclopropoxy-2-methoxypyridine: Similar to the target compound but without the ethyl group.
Uniqueness: this compound is unique due to the combination of cyclopropoxy, ethyl, and methoxy groups on the pyridine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-10-11(13-2)6-9(7-12-10)14-8-4-5-8/h6-8H,3-5H2,1-2H3 |
Clé InChI |
AKVFLRLOOPIQOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)OC2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
